alpha-Tocopherol glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

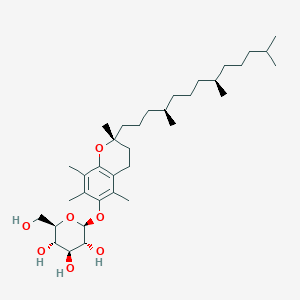

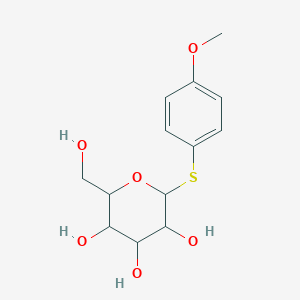

Alpha-Tocopherol glucoside is a derivative of alpha-Tocopherol, commonly known as vitamin E. This compound is formed by the glycosylation of alpha-Tocopherol, which enhances its water solubility and stability. Alpha-Tocopherol is a major lipophilic antioxidant found in living tissues, known for its ability to scavenge free radicals and protect biological molecules from oxidative damage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-Tocopherol glucoside can be synthesized enzymatically using glucosidases. For instance, amyloglucosidase from Rhizopus mold or beta-glucosidase isolated from sweet almond can be used in di-isopropyl ether. The optimal conditions for amyloglucosidase include 0.5 mmol alpha-Tocopherol, 0.5 mmol d-glucose, 400 activity units of amyloglucosidase, 0.2 mM pH 7 phosphate buffer, and 72 hours of reaction time. Beta-glucosidase, on the other hand, requires 0.5 mmol alpha-Tocopherol, 0.5 mmol d-glucose, 110 activity units of beta-glucosidase, 0.1 mM pH 6 phosphate buffer, and 72 hours of reaction time .

Industrial Production Methods: Industrial production of this compound typically involves enzymatic glycosylation due to its efficiency and selectivity. This method eliminates the need for elaborate protective and de-protective strategies required in chemical glycosylation .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-Tocopherol glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under neutral or slightly basic conditions .

Major Products Formed: The major products formed from these reactions include oxidized derivatives of this compound, such as alpha-Tocopherol quinone glucoside, and reduced derivatives like alpha-Tocopherol hydroquinone glucoside .

Aplicaciones Científicas De Investigación

Alpha-Tocopherol glucoside has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the effects of glycosylation on the antioxidant properties of alpha-Tocopherol. In biology, it is used to investigate the role of glycosylated antioxidants in cellular protection against oxidative stress. In medicine, this compound is explored for its potential therapeutic effects in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and cancer. In the industry, it is used in the formulation of skincare products due to its enhanced stability and water solubility .

Mecanismo De Acción

Alpha-Tocopherol glucoside exerts its effects primarily through its antioxidant properties. It acts as a radical scavenger, donating hydrogen atoms to neutralize free radicals and prevent oxidative damage to biological molecules. The molecular targets of this compound include lipid membranes, proteins, and DNA. The pathways involved in its mechanism of action include the inhibition of lipid peroxidation and the modulation of signal transduction pathways related to oxidative stress .

Comparación Con Compuestos Similares

Alpha-Tocopherol glucoside is unique compared to other similar compounds due to its enhanced water solubility and stability. Similar compounds include alpha-Tocopherol acetate, alpha-Tocopherol succinate, and other glycosylated derivatives of alpha-Tocopherol such as alpha-Tocopherol 6-beta-D-glucoside. While alpha-Tocopherol acetate and alpha-Tocopherol succinate are commonly used in dietary supplements, this compound is preferred in skincare formulations due to its superior solubility and stability .

Propiedades

Número CAS |

104832-72-6 |

|---|---|

Fórmula molecular |

C35H60O7 |

Peso molecular |

592.8 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C35H60O7/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-35(8)19-17-27-26(7)32(24(5)25(6)33(27)42-35)41-34-31(39)30(38)29(37)28(20-36)40-34/h21-23,28-31,34,36-39H,9-20H2,1-8H3/t22-,23-,28-,29-,30+,31-,34+,35-/m1/s1 |

Clave InChI |

BWSBEWKXOZREHV-PMSYUDCUSA-N |

SMILES isomérico |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |

SMILES canónico |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC3C(C(C(C(O3)CO)O)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12071248.png)

![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid](/img/structure/B12071258.png)

![(2S)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde](/img/structure/B12071298.png)